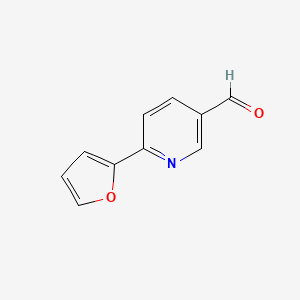

6-(Furan-2-yl)pyridine-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(furan-2-yl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-7-8-3-4-9(11-6-8)10-2-1-5-13-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHAYCIYWCFECO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646960 | |

| Record name | 6-(Furan-2-yl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886851-42-9 | |

| Record name | 6-(2-Furanyl)-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886851-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Furan-2-yl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-(Furan-2-yl)pyridine-3-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 6-(Furan-2-yl)pyridine-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The document delves into the prevalent palladium-catalyzed cross-coupling methodologies, with a primary focus on the Suzuki-Miyaura coupling. We will explore the mechanistic underpinnings of this reaction, provide a detailed, field-tested experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis. This guide is intended for researchers, chemists, and professionals in drug development who require a robust and reproducible method for the synthesis of this important intermediate.

Introduction and Strategic Overview

The synthesis of bi-heterocyclic compounds, such as this compound, is of significant interest due to their prevalence in pharmacologically active molecules and functional materials. The target molecule, also known as 6-(furan-2-yl)nicotinaldehyde, combines the electron-rich furan moiety with the electron-deficient pyridine ring, creating a scaffold with unique electronic and steric properties amenable to further functionalization.

The principal challenge in synthesizing this molecule lies in the selective formation of the carbon-carbon bond between the C-6 position of the pyridine ring and the C-2 position of the furan ring. Modern synthetic organic chemistry offers several powerful tools for this transformation, primarily through palladium-catalyzed cross-coupling reactions.

Two of the most prominent methods for this type of aryl-heteroaryl bond formation are the Suzuki-Miyaura coupling and the Stille coupling .[1][2]

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (e.g., a boronic acid or ester) with an organic halide or triflate.[3][4] Its advantages include the commercial availability and stability of many boronic acids, and the generally non-toxic nature of the boron-containing byproducts.[4]

-

Stille Coupling: This method utilizes an organotin reagent (stannane) to couple with an organic halide.[1][5] While effective and tolerant of a wide range of functional groups, the high toxicity of organotin compounds and the difficulty in removing tin byproducts often make it a less desirable choice in many applications, particularly in pharmaceutical development.[2][5]

Given the advantages in terms of safety and ease of purification, this guide will focus on the Suzuki-Miyaura coupling as the preferred method for the synthesis of this compound.

Logical Framework for the Suzuki-Miyaura Approach

The synthesis is logically structured around the palladium-catalyzed coupling of a halogenated pyridine-3-carbaldehyde with a furan-2-ylboronic acid. This approach is retrosynthetically sound and allows for the convergent assembly of the target molecule from readily available starting materials.

Sources

"preparation of 6-(Furan-2-yl)pyridine-3-carbaldehyde"

An In-Depth Technical Guide to the Synthesis of 6-(Furan-2-yl)pyridine-3-carbaldehyde

Authored by a Senior Application Scientist

Foreword: Strategic Importance and Synthetic Overview

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a furan ring linked to a pyridine-3-carbaldehyde core, presents a versatile scaffold for developing novel pharmaceutical agents and functional organic materials. The aldehyde group serves as a crucial handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and condensations, enabling the synthesis of diverse and complex molecular architectures.

This guide provides a comprehensive exploration of the prevalent and effective methodologies for the preparation of this target compound. We will delve into the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions, which represent the most robust and widely adopted synthetic strategies. The discussion will extend beyond mere procedural outlines to address the causal factors influencing reaction outcomes, reagent selection, and process optimization. Our focus is to equip researchers and drug development professionals with a deep, actionable understanding of the synthesis, from initial reaction design to final product purification and characterization.

Primary Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

The construction of the C-C bond between the pyridine and furan rings is the central challenge in synthesizing this compound. Palladium-catalyzed cross-coupling reactions have emerged as the premier solution, offering high efficiency, functional group tolerance, and predictable outcomes. The two most prominent methods in this class are the Suzuki-Miyaura coupling and the Stille coupling.

Method 1: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most favored method due to the operational simplicity and the relatively low toxicity and high stability of its organoboron reagents.[1] The reaction couples an organohalide with a boronic acid or its ester derivative.

Mechanistic Rationale

The catalytic cycle of the Suzuki reaction is a well-studied, multi-step process that underscores the selection of each reaction component.[1][2]

-

Oxidative Addition : The cycle begins with the active Pd(0) catalyst undergoing oxidative addition to the halo-pyridine (e.g., 6-bromopyridine-3-carbaldehyde). This step forms a Pd(II) intermediate. The reactivity of the halide is crucial, with the bond strength dictating the ease of this step (I > Br > Cl).[1]

-

Base Activation & Transmetalation : A base (e.g., K₂CO₃, Cs₂CO₃) is essential. It reacts with the organoboron species (2-furanylboronic acid) to form a more nucleophilic "ate" complex.[2] This activated boronate then undergoes transmetalation with the Pd(II) complex, transferring the furan moiety to the palladium center and displacing the halide.

-

Reductive Elimination : The final step involves the reductive elimination of the desired biaryl product, this compound, from the Pd(II) complex. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Below is a diagram illustrating the catalytic cycle.

Sources

"6-(Furan-2-yl)pyridine-3-carbaldehyde chemical properties"

An In-depth Technical Guide to the Chemical Properties and Applications of 6-(Furan-2-yl)pyridine-3-carbaldehyde

Introduction: A Versatile Heterocyclic Scaffold

This compound is a bi-heterocyclic aromatic compound that serves as a pivotal building block in the fields of medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a furan moiety and a reactive carbaldehyde group, offers a unique combination of electronic properties, steric architecture, and synthetic handles. The pyridine ring, a common motif in FDA-approved drugs, often enhances metabolic stability, binding affinity, and permeability of drug candidates.[1] The furan ring contributes to the molecule's aromaticity and can engage in various chemical transformations. The aldehyde functional group is a versatile precursor for a multitude of derivatives, enabling the construction of complex molecular frameworks through reactions like condensation, oxidation, and reduction.[2][3] This guide provides a comprehensive overview of the synthesis, spectroscopic profile, reactivity, and applications of this valuable synthetic intermediate for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

The precise physicochemical properties of this compound are not widely documented in publicly available literature. However, based on its constituent parts—pyridine-3-carbaldehyde[4], furan-2-carbaldehyde[5], and related structures like 6-(thiophen-3-yl)pyridine-3-carbaldehyde[6]—we can establish a reliable profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Rationale |

| Molecular Formula | C₁₀H₇NO₂ | Calculated from structure |

| Molecular Weight | 173.17 g/mol | Calculated from formula[7] |

| Appearance | Likely a pale yellow to brown solid | Analogy with similar bi-heterocyclic aldehydes |

| Melting Point | Estimated 70-80 °C | Analogy with 6-(3-Thienyl)pyridine-2-carboxaldehyde (73-77 °C) |

| Solubility | Soluble in common organic solvents (DMSO, DCM, THF, Ethyl Acetate) | General property of similar organic compounds |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and furan rings, as well as a characteristic downfield singlet for the aldehyde proton.

-

Aldehyde Proton (CHO) : δ 9.5-10.5 ppm (singlet). This significant deshielding is due to the electron-withdrawing nature of the carbonyl group.[8]

-

Pyridine Protons : Three protons on the pyridine ring will appear in the aromatic region (δ 7.5-9.0 ppm), with splitting patterns dictated by their positions relative to the nitrogen atom and substituents.[9][10]

-

Furan Protons : Three protons on the furan ring will also be in the aromatic region (δ 6.5-7.8 ppm), with characteristic coupling constants.[11][12]

-

-

¹³C NMR Spectroscopy : The carbon spectrum will corroborate the structure with key signals.

-

Infrared (IR) Spectroscopy :

Synthesis Strategies: The Power of Cross-Coupling

The most efficient and modular route to synthesize this compound is the Suzuki-Miyaura cross-coupling reaction.[14] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide, offering high yields and excellent functional group tolerance.[15][16] The key reactants are a halogenated pyridine-3-carbaldehyde (e.g., 6-bromo- or 6-chloropyridine-3-carbaldehyde) and furan-2-boronic acid.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. A base is crucial for activating the organoboron reagent, which facilitates the transmetalation step.[15]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of this compound.

1. Reagents and Equipment:

-

6-Chloropyridine-3-carbaldehyde (1 equivalent)

-

Furan-2-boronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%) or a more advanced ligand like SPhos

-

Potassium carbonate (K₂CO₃, 2.5 equivalents), finely powdered

-

Solvent: 1,4-Dioxane/Water (4:1 mixture)

-

Schlenk flask or three-neck round-bottom flask, condenser, magnetic stirrer, inert gas line (Nitrogen or Argon)

2. Procedure:

-

Setup: Assemble the glassware and ensure it is dry. Place the stir bar in the reaction flask.

-

Inert Atmosphere: Evacuate the flask and backfill with inert gas three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Reagent Addition: Under a positive flow of inert gas, add 6-chloropyridine-3-carbaldehyde, furan-2-boronic acid, potassium carbonate, Pd(OAc)₂, and the phosphine ligand to the flask.

-

Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The solvent must be degassed (e.g., by sparging with argon for 30 minutes) to remove dissolved oxygen.

-

Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction: Wash the organic layer with water, then with brine. The base and boron impurities are removed in this step.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Chemical Reactivity and Derivative Synthesis

The aldehyde group is the primary site of reactivity, serving as an electrophilic center for nucleophilic attack.[2] The pyridine nitrogen can act as a base or a ligand, while the aromatic rings can undergo electrophilic substitution, although this is less common under standard conditions.

-

Oxidation : The aldehyde can be readily oxidized to the corresponding carboxylic acid, 6-(furan-2-yl)nicotinic acid, using standard oxidizing agents like potassium permanganate (KMnO₄) or potassium peroxymonosulfate (Oxone®). This derivative is also a valuable building block.[17]

-

Reduction : Selective reduction of the aldehyde to the primary alcohol, [6-(furan-2-yl)pyridin-3-yl]methanol, is achieved with mild reducing agents such as sodium borohydride (NaBH₄).

-

Schiff Base Formation : Condensation with primary amines (R-NH₂) yields imines (Schiff bases). This is a cornerstone reaction in the synthesis of ligands for coordination chemistry and for creating diverse libraries of bioactive compounds.[2]

-

Wittig Reaction : Reaction with phosphorus ylides provides a route to vinyl derivatives, extending the carbon chain and introducing alkenes.

-

Knoevenagel Condensation : Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base leads to the formation of α,β-unsaturated systems, which are important pharmacophores.

Applications in Research and Development

The unique structure of this compound makes it a high-value intermediate.

-

Medicinal Chemistry : Pyridine derivatives are known to possess a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[13][18][19] This scaffold can be elaborated into more complex molecules for screening as potential therapeutic agents. The formation of thiosemicarbazone derivatives from pyridine aldehydes, for instance, has been explored for developing antitumor compounds.[9]

-

Coordination Chemistry : The iminopyridine derivatives (Schiff bases) formed from this aldehyde are excellent bidentate or tridentate ligands.[2] These can chelate with various metal ions to form stable complexes with potential applications in catalysis, sensing, and materials science.[20]

-

Organic Semiconductors : Extended π-conjugated systems built from furan and pyridine units are of interest in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The aldehyde group allows for the extension of this conjugation through reactions like the Wittig or Knoevenagel reactions.[21]

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with standard laboratory precautions. Based on analogous structures like 5-(pyridin-3-yl)furan-2-carbaldehyde, it may be harmful if swallowed and can cause skin and eye irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a synthetically versatile and valuable heterocyclic compound. Its efficient synthesis via modern cross-coupling techniques, combined with the rich reactivity of its aldehyde functionality, provides chemists with a powerful platform for constructing diverse and complex molecular architectures. Its potential applications, particularly in the synthesis of novel pharmaceuticals and functional materials, underscore its importance as a key intermediate in contemporary chemical research.

References

-

Chatterjee, A. (2017). Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

-

G-C, G., Salas, J. M., et al. (2020). Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. Molecules, 25(18), 4238. [Link]

-

Plagens, F. A., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1639. [Link]

-

Plagens, F. A., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]

-

Wikipedia. (n.d.). Pyridine-3-carbaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of pyridine-3-carboxaldehyde. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

-

Volyniuk, D., et al. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. RSC Advances, 13(52), 36563-36570. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(28), 5359-5363. [Link]

-

PubChem. (n.d.). 6-(furan-2-yl)pyridine-3-carboxylicacidhydrochloride. Retrieved from [Link]

-

University of Leicester. (n.d.). Table 1 ¹H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. [Link]

-

Anichem. (n.d.). 6-(Furan-2-yl)pyridine-2-carbaldehyde. Retrieved from [Link]

-

Arning, A., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(21), 7247. [Link]

-

ResearchGate. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]

-

PubChem. (n.d.). 6-(Thiophen-3-yl)pyridine-3-carbaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Retrieved from [Link]

-

ResearchGate. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. [Link]

-

ResearchGate. (n.d.). Synthesis of 6-methylpyridine-3-carbaldehyde. [Link]

-

Miyaura, N., & Suzuki, A. (1999). Organoborane Coupling Reactions (Suzuki Coupling). Journal of Synthetic Organic Chemistry, Japan, 57(9), 750-763. [Link]

-

ACS Publications. (n.d.). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. [Link]

-

PubChem. (n.d.). 5-(Pyridin-3-yl)furan-2-carbaldehyde. Retrieved from [Link]

-

Khan, I., et al. (2024). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616. [Link]

-

Cernuchová, P., et al. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules, 9(9), 769-778. [Link]

-

National Taiwan University. (n.d.). Biosynthesis of pyridine Derivatives. [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities. [Link]

-

Kumar, P., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(9), 1033-1053. [Link]

-

Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Discovery and Therapeutics, 3(31), 31-38. [Link]

-

Scribd. (n.d.). Medicinal Uses of Pyridine Derivatives. [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 5. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d | MDPI [mdpi.com]

- 6. 6-(Thiophen-3-yl)pyridine-3-carbaldehyde | C10H7NOS | CID 2764563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-(Pyridin-3-yl)furan-2-carbaldehyde | C10H7NO2 | CID 12215260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. kgroup.du.edu [kgroup.du.edu]

- 13. researchgate.net [researchgate.net]

- 14. wwjmrd.com [wwjmrd.com]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. PubChemLite - 6-(furan-2-yl)pyridine-3-carboxylicacidhydrochloride (C10H7NO3) [pubchemlite.lcsb.uni.lu]

- 18. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scribd.com [scribd.com]

- 20. mdpi.com [mdpi.com]

- 21. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Structure Elucidation of 6-(Furan-2-yl)pyridine-3-carbaldehyde

Abstract

This technical guide provides a detailed, multi-spectroscopic approach to the definitive structure elucidation of 6-(furan-2-yl)pyridine-3-carbaldehyde. Tailored for researchers and professionals in chemical synthesis and drug development, this document moves beyond a simple recitation of methods. It delves into the strategic rationale behind the selection and sequencing of analytical techniques, emphasizing a self-validating system of cross-verification between mass spectrometry, vibrational and electronic spectroscopy, and advanced nuclear magnetic resonance experiments. The core of this guide lies in demonstrating how a synergistic interpretation of data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, DEPT-135, COSY, HSQC, HMBC) culminates in the unambiguous confirmation of the target molecule's constitution.

Introduction: The Analytical Imperative

The compound this compound is a heterocyclic structure of interest due to its combination of three key pharmacophores: a pyridine ring, a furan ring, and an aldehyde functional group. Such scaffolds are prevalent in medicinal chemistry and materials science.[1][2] Therefore, the unequivocal confirmation of its molecular structure following synthesis is not merely a procedural step but a foundational requirement for any further investigation or application. This guide presents a logical, efficient workflow designed to provide irrefutable proof of structure.

The chosen analytical sequence is designed to build a molecular portrait layer by layer. We begin with techniques that provide broad, essential information (molecular formula, functional groups) and progressively employ more sophisticated methods to map the precise atomic connectivity.

Figure 1: A logical workflow for the structure elucidation of this compound.

Mass Spectrometry: Establishing the Elemental Formula

The foundational step in any structure elucidation is determining the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a mass measurement with sufficient accuracy to distinguish between compounds with the same nominal mass but different elemental compositions.

Expected Outcome: For this compound (C₁₀H₇NO₂), the calculated exact mass is 173.0477. HRMS analysis (e.g., via ESI-TOF) should yield a protonated molecular ion [M+H]⁺ at m/z 174.0550. An observed mass within a narrow tolerance (typically < 5 ppm) of this calculated value provides strong evidence for the elemental formula C₁₀H₇NO₂.

Mechanistic Insight (Fragmentation): While HRMS provides the parent ion, Electron Ionization (EI) mass spectrometry can reveal characteristic fragmentation patterns that offer preliminary structural clues. Key expected fragments include:

-

[M-1]⁺ (m/z 172): Loss of the aldehydic hydrogen radical.

-

[M-29]⁺ (m/z 144): Loss of the formyl radical (•CHO), a hallmark of aldehydes.[3]

-

[M-CO]⁺ (m/z 145): Loss of carbon monoxide, also common for aromatic aldehydes.

-

Cleavage of the inter-ring bond: Leading to fragments corresponding to the pyridyl cation (m/z 78) or furyl cation (m/z 67), although these may be less prominent depending on the ionization energy.[4]

Vibrational & Electronic Spectroscopy: Functional Group and Conjugation Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. For the target compound, the spectrum serves as a fingerprint, confirming the presence of the aldehyde and the two distinct aromatic rings.

Data Presentation: Key FTIR Absorptions

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Rationale & Comments |

|---|---|---|---|

| C-H Stretch (sp²) | Aromatic C-H | 3100 - 3000 | Confirms the presence of aromatic rings (pyridine and furan). |

| C=O Stretch | Aldehyde Carbonyl | ~1705 - 1685 | Strong, sharp peak. Conjugation with the pyridine ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹).[5] |

| C=C & C=N Stretch | Aromatic Rings | 1600 - 1450 | A series of sharp bands indicating the skeletal vibrations of the pyridine and furan rings.[6][7] |

| C-O-C Stretch | Furan Ring Ether | ~1250 - 1150 | Asymmetric stretch characteristic of the furan moiety. |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insight into the electronic structure of the molecule, specifically its conjugated π-system. The molecule consists of two aromatic rings linked together, with an electron-withdrawing aldehyde group further extending the conjugation.

Expected Outcome: The molecule is expected to exhibit strong absorption bands in the UV region corresponding to π → π* transitions. Compared to isolated pyridine or furan, the extended conjugation in this compound will cause a significant bathochromic (red) shift to a longer wavelength (λ_max).[8] The presence of non-bonding electrons on the furan oxygen and pyridine nitrogen may also give rise to weaker, longer-wavelength n → π* transitions.[9] Observing a λ_max well above 250 nm is a key indicator of the extended, conjugated electronic system.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework. A combination of 1D and 2D experiments is required for an unambiguous assignment of all protons and carbons.

¹H NMR Spectroscopy: The Proton Framework

The ¹H NMR spectrum reveals the chemical environment, multiplicity (splitting pattern), and relative number (integration) of every proton in the molecule. The aromatic region of the spectrum will be particularly informative.

Data Presentation: Predicted ¹H NMR Assignments (in CDCl₃, ~400 MHz)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H-α (CHO) | 9.9 - 10.1 | s | - | Highly deshielded aldehyde proton, adjacent to electron-withdrawing carbonyl and aromatic ring.[11] |

| H-2 (Pyr) | 9.0 - 9.2 | d | ~2.0 | Deshielded by adjacent nitrogen and aldehyde group. Shows small meta-coupling to H-4. |

| H-4 (Pyr) | 8.2 - 8.4 | dd | ~8.0, 2.0 | Ortho-coupled to H-5 and meta-coupled to H-2. |

| H-5 (Pyr) | 7.8 - 8.0 | d | ~8.0 | Ortho-coupled to H-4 and adjacent to the furan-substituted carbon. |

| H-5' (Fur) | 7.5 - 7.7 | dd | ~1.8, 0.8 | Deshielded by adjacent oxygen. Coupled to H-4' and H-3'.[3] |

| H-3' (Fur) | 7.1 - 7.3 | d | ~3.5 | Coupled to H-4'. |

| H-4' (Fur) | 6.5 - 6.7 | dd | ~3.5, 1.8 | Most shielded furan proton, coupled to both H-3' and H-5'.[3] |

¹³C NMR and DEPT-135 Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum identifies all unique carbon atoms. A DEPT-135 experiment is run concurrently to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons (including C=O) are absent. This is crucial for distinguishing between protonated and non-protonated aromatic carbons.

Data Presentation: Predicted ¹³C NMR Assignments (in CDCl₃, ~100 MHz)

| Carbon | Predicted δ (ppm) | DEPT-135 Signal | Rationale |

|---|---|---|---|

| C-α (CHO) | 190 - 193 | Absent | Highly deshielded aldehyde carbonyl carbon. |

| C-6 (Pyr) | 158 - 162 | Absent | Quaternary carbon attached to electronegative nitrogen and furan ring. |

| C-2' (Fur) | 153 - 156 | Absent | Quaternary carbon attached to oxygen and pyridine ring. |

| C-2 (Pyr) | 151 - 154 | Positive (CH) | Deshielded by adjacent nitrogen and proximity to aldehyde. |

| C-5' (Fur) | 145 - 148 | Positive (CH) | Deshielded by adjacent oxygen. |

| C-4 (Pyr) | 136 - 139 | Positive (CH) | Aromatic CH. |

| C-3 (Pyr) | 130 - 133 | Absent | Quaternary carbon attached to the aldehyde group. |

| C-5 (Pyr) | 120 - 123 | Positive (CH) | Aromatic CH. |

| C-3' (Fur) | 112 - 115 | Positive (CH) | Aromatic CH, shielded by oxygen's donating effect. |

| C-4' (Fur) | 110 - 112 | Positive (CH) | Aromatic CH, most shielded carbon on furan ring. |

2D NMR: Assembling the Pieces

Two-dimensional NMR experiments are essential to connect the fragments identified in 1D spectra. They provide the definitive proof of connectivity.

-

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H scalar couplings, identifying adjacent protons. Key expected correlations include:

-

Strong cross-peak between H-4 (Pyr) and H-5 (Pyr) .

-

Weak cross-peak between H-2 (Pyr) and H-4 (Pyr) (meta-coupling).

-

Strong cross-peaks connecting the entire furan spin system: H-3' with H-4' , and H-4' with H-5' .

-

Absence of correlation between the aldehyde proton and any other proton, confirming it is a singlet.

-

Absence of correlations between the pyridine protons and furan protons, confirming they are separate spin systems.

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of every protonated carbon identified in the ¹³C spectrum by linking it to its known proton from the ¹H spectrum. For example, the proton at ~9.1 ppm will correlate with the carbon at ~152 ppm, assigning it as C-2.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the overall structure, as it reveals long-range (2- and 3-bond) ¹H-¹³C correlations. It is the final piece of the puzzle, connecting the aldehyde, pyridine, and furan fragments.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 7. researchgate.net [researchgate.net]

- 8. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. UV/Vis+ Photochemistry Database - Aromatic Substances [science-softcon.de]

- 11. 3-Pyridinecarboxaldehyde (500-22-1) 1H NMR [m.chemicalbook.com]

Introduction: The Structural Significance of 6-(Furan-2-yl)pyridine-3-carbaldehyde

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 6-(Furan-2-yl)pyridine-3-carbaldehyde

This document provides a comprehensive guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of this compound, a key heterocyclic building block in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to acquire, interpret, and validate the structure of this compound using modern NMR techniques. Our focus extends beyond mere data reporting to elucidate the causal reasoning behind experimental choices and to establish a self-validating analytical workflow.

The molecule this compound integrates three distinct and influential chemical moieties: a pyridine ring, a furan ring, and an aromatic aldehyde. This unique combination imparts specific electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecular architectures.[1] Accurate structural elucidation is paramount, and NMR spectroscopy stands as the definitive tool for this purpose. It provides unambiguous, atom-level information on the connectivity and chemical environment of the molecule in solution. This guide will detail the application of ¹H, ¹³C, and advanced 2D NMR experiments to achieve a complete and trustworthy structural assignment.

Below is the structure of this compound with the standardized numbering system that will be used for all subsequent spectral assignments.

Caption: Structure of this compound with atom numbering.

Experimental Protocol: A Self-Validating Workflow

The integrity of NMR data begins with meticulous experimental design. The choices made during sample preparation and instrument setup directly impact spectral quality and the reliability of the final interpretation.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for this compound.

-

Causality: CDCl₃ is a relatively non-polar aprotic solvent that readily dissolves a wide range of organic compounds. Its single residual proton peak at ~7.26 ppm and carbon triplet at ~77.16 ppm are well-defined and typically do not overlap with the aromatic signals of the analyte.[2] Using an aprotic solvent prevents potential Schiff base formation between the aldehyde and a protic solvent. Aromatic solvents like benzene-d₆ are avoided initially as they can induce significant shifts (Aromatic Solvent Induced Shifts, ASIS), which, while useful for resolving overlapping signals, can complicate initial assignments.[3]

-

-

Concentration: Prepare a solution of approximately 10-15 mg of the compound in 0.6 mL of CDCl₃.

-

Causality: This concentration provides an optimal balance for modern NMR spectrometers, ensuring a high signal-to-noise ratio for a standard ¹³C experiment within a reasonable timeframe without causing significant line broadening due to aggregation.

-

-

Internal Standard: Tetramethylsilane (TMS) is added as the internal reference standard (0 ppm for both ¹H and ¹³C).

-

Causality: TMS is chemically inert, volatile (allowing for easy sample recovery), and produces a single, sharp singlet that does not overlap with most organic signals, providing a universally accepted reference point.[4]

-

Data Acquisition Workflow

A hierarchical approach to data acquisition ensures that each experiment builds upon the last, creating a self-validating cascade of structural information.

Caption: A logical workflow for the complete NMR analysis of the target molecule.

¹H NMR Spectral Analysis (500 MHz, CDCl₃)

The ¹H NMR spectrum provides the initial, high-sensitivity overview of the molecule's proton environments. Key information is derived from chemical shift (δ), integration, and spin-spin coupling (multiplicity and J-values).[5]

Predicted Chemical Shifts and Assignments

The electron-withdrawing nature of the nitrogen in the pyridine ring, the oxygen in the furan ring, and the carbonyl group of the aldehyde all contribute to significant deshielding of the aromatic protons, pushing their signals downfield.[6]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |

| H7 (Aldehyde) | 9.9 - 10.1 | Singlet (s) | - | 1H | The aldehyde proton is highly deshielded due to the magnetic anisotropy of the C=O bond and its electron-withdrawing inductive effect.[7] It typically appears as a singlet.[8] |

| H2 (Pyridine) | 8.9 - 9.1 | Doublet (d) | ~2.0 - 2.5 Hz | 1H | Positioned ortho to the aldehyde and meta to the ring nitrogen. The small coupling constant is characteristic of a four-bond meta-coupling (⁴J) to H4. |

| H4 (Pyridine) | 8.2 - 8.4 | Doublet of Doublets (dd) | J ≈ 8.0-8.5 Hz, J ≈ 2.0-2.5 Hz | 1H | Coupled to H5 (ortho, ³J) and H2 (meta, ⁴J). The larger coupling constant arises from the ortho relationship. |

| H5 (Pyridine) | 7.8 - 8.0 | Doublet (d) | ~8.0 - 8.5 Hz | 1H | Positioned ortho to H4, showing a characteristic large ortho-coupling constant (³J). |

| H5' (Furan) | 7.6 - 7.8 | Doublet (d) | ~1.5 - 2.0 Hz | 1H | Positioned adjacent to the furan oxygen, leading to deshielding. Coupled to H4' with a characteristic four-bond coupling constant (⁴J).[9] |

| H3' (Furan) | 7.2 - 7.4 | Doublet (d) | ~3.0 - 3.5 Hz | 1H | Deshielded by proximity to the pyridine ring. Coupled to H4' with a typical three-bond ortho-like coupling (³J).[10][11] |

| H4' (Furan) | 6.5 - 6.7 | Doublet of Doublets (dd) | J ≈ 3.0-3.5 Hz, J ≈ 1.5-2.0 Hz | 1H | The most shielded furan proton, coupled to both H3' and H5'.[12] |

¹³C NMR and DEPT Spectral Analysis (125 MHz, CDCl₃)

The ¹³C NMR spectrum reveals all unique carbon environments in the molecule. While standard ¹³C NMR is proton-decoupled (showing only singlets), DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial for determining the number of attached protons (CH, CH₂, or CH₃).[13][14]

Predicted Chemical Shifts and Assignments

Carbon chemical shifts are highly sensitive to the electronic environment, with electronegative atoms and carbonyl groups causing significant downfield shifts.[15][16]

| Carbon Assignment | Predicted δ (ppm) | DEPT-135 Phase | DEPT-90 Signal | Rationale for Assignment |

| C7 (Aldehyde) | 190 - 195 | Positive | Positive | Carbonyl carbons of aldehydes are highly deshielded and appear far downfield.[17] |

| C6 (Pyridine) | 155 - 160 | None | None | Quaternary carbon attached to electronegative nitrogen and the furan ring. No signal in DEPT spectra.[18] |

| C2' (Furan) | 152 - 157 | None | None | Quaternary carbon attached to the pyridine ring and adjacent to the furan oxygen. |

| C2 (Pyridine) | 151 - 154 | Positive | Positive | Alpha to the ring nitrogen, resulting in a strong downfield shift. |

| C5' (Furan) | 145 - 148 | Positive | Positive | Alpha to the furan oxygen, leading to a significant downfield shift. |

| C4 (Pyridine) | 137 - 140 | Positive | Positive | CH carbon in the pyridine ring. |

| C3 (Pyridine) | 130 - 133 | None | None | Quaternary carbon attached to the aldehyde group. |

| C5 (Pyridine) | 120 - 123 | Positive | Positive | CH carbon in the pyridine ring. |

| C3' (Furan) | 118 - 121 | Positive | Positive | CH carbon in the furan ring. |

| C4' (Furan) | 112 - 115 | Positive | Positive | The most shielded furan carbon. |

DEPT Experiment Causality: The DEPT-135 experiment is invaluable as it differentiates carbons with an odd number of protons (CH, CH₃ - positive phase) from those with an even number (CH₂ - negative phase).[19] The DEPT-90 experiment shows only CH signals.[20] By comparing the broadband ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, one can unambiguously identify all CH (positive in both), CH₂ (negative in DEPT-135, absent in DEPT-90), CH₃ (positive in DEPT-135, absent in DEPT-90), and quaternary carbons (present only in the broadband spectrum).[14][18]

Structural Validation with 2D NMR Spectroscopy

While 1D NMR provides a strong hypothesis for the structure, 2D NMR experiments offer definitive proof of connectivity, creating a self-validating dataset.

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J).[21] Cross-peaks appear between the signals of coupled protons, allowing for the mapping of entire spin systems.

Sources

- 1. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives [mdpi.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Interpreting | OpenOChem Learn [learn.openochem.org]

- 6. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chemistryconnected.com [chemistryconnected.com]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Interpretation of vicinal proton-proton coupling constants of heteroaromatic molecules in terms of topological electron density descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE | Semantic Scholar [semanticscholar.org]

- 13. che.hw.ac.uk [che.hw.ac.uk]

- 14. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. compoundchem.com [compoundchem.com]

- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 18. Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]

- 19. researchgate.net [researchgate.net]

- 20. web.uvic.ca [web.uvic.ca]

- 21. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 6-(Furan-2-yl)pyridine-3-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the mass spectrometric analysis of 6-(Furan-2-yl)pyridine-3-carbaldehyde (Molecular Formula: C₁₀H₇NO₂, Monoisotopic Mass: 173.0477 Da). This compound, featuring interconnected pyridine and furan rings with an aldehyde functional group, presents a unique analytical challenge and serves as an excellent model for understanding the gas-phase ion chemistry of complex heterocyclic systems. We will delve into two primary ionization techniques: Electron Ionization (EI) typically coupled with Gas Chromatography (GC-MS), and Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS). This document moves beyond mere procedural outlines to explain the causal reasoning behind methodological choices, predict fragmentation pathways, and offer detailed, field-tested protocols. Our objective is to equip researchers with the foundational knowledge and practical insights required to confidently analyze this molecule and structurally similar compounds.

Introduction: The Analytical Significance of this compound

The structural motif of linked aromatic heterocycles is a cornerstone in medicinal chemistry and materials science. This compound incorporates three key chemical features that dictate its mass spectrometric behavior:

-

A Pyridine Ring: A basic nitrogen-containing heterocycle, readily protonated in soft ionization techniques like ESI.

-

A Furan Ring: An oxygen-containing five-membered aromatic ring, susceptible to characteristic fragmentation patterns such as the loss of carbon monoxide (CO).[1]

-

An Aldehyde Group: A reactive functional group whose fragmentation (loss of H• or CHO•) is well-documented in mass spectrometry.[2][3]

Understanding the interplay of these functionalities in the high-vacuum, high-energy environment of a mass spectrometer is critical for unambiguous structural confirmation, impurity profiling, and metabolic studies. This guide will dissect the molecule's behavior under both high-energy (EI) and low-energy (ESI) ionization conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS with EI is the quintessential technique for the analysis of volatile and thermally stable small molecules. The high energy (typically 70 eV) imparted during electron ionization induces extensive and reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum that is invaluable for structural elucidation and library matching.[4]

Rationale for EI-MS Analysis

The choice of EI-MS is predicated on obtaining a detailed structural fingerprint. The stability of the two aromatic rings in this compound suggests that the molecular ion will be sufficiently stable to be observed, which is a critical anchor point for interpreting the spectrum.[2] The subsequent fragmentation provides a roadmap of the molecule's covalent structure.

Predicted EI Fragmentation Pathway

The 70 eV ionization process will generate a radical cation, M⁺•, at m/z 173. The fragmentation is predicted to proceed through several competing, high-energy pathways, primarily involving the aldehyde group and the furan ring.

Key predicted fragmentation steps include:

-

Loss of a Hydrogen Radical (M-1): Cleavage of the aldehydic C-H bond results in a stable [M-H]⁺ acylium ion at m/z 172. This is a common fragmentation for aromatic aldehydes.[5]

-

Loss of a Formyl Radical (M-29): Cleavage of the bond between the pyridine ring and the aldehyde group expels a CHO• radical, yielding a 6-(furan-2-yl)pyridine cation at m/z 144.[2]

-

Loss of Carbon Monoxide (M-28): A common fragmentation pathway for furan-containing compounds involves the loss of a neutral CO molecule from the molecular ion, leading to a fragment at m/z 145.[1][6]

-

Cleavage of the Inter-ring Bond: Fragmentation can occur at the C-C bond connecting the two rings.

-

Furan Ring Fission: The furan ring can open and fragment, often leading to the formation of the highly stable cyclopropenyl cation at m/z 39.[1]

The following diagram illustrates the primary predicted fragmentation cascade from the molecular ion.

Caption: Predicted Electron Ionization (EI) fragmentation of this compound.

Experimental Protocol: GC-EI-MS

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate. Dilute this stock solution 1:100 in the same solvent for a final concentration of 10 µg/mL.[1]

-

GC Conditions:

-

Injector: Splitless mode, 250°C.

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 80°C, hold for 1 minute. Ramp at 15°C/min to 280°C, hold for 5 minutes.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (ToF).

-

Scan Range: m/z 35 - 400.

-

Predicted Quantitative Data (GC-EI-MS)

| m/z | Proposed Identity | Relative Abundance (%) | Rationale |

| 173 | [M]⁺• (Molecular Ion) | 100 | The stable aromatic structure allows the molecular ion to be the base peak.[2] |

| 172 | [M-H]⁺ | 85 | Loss of the aldehyde hydrogen forms a stable acylium ion.[5] |

| 144 | [M-CHO]⁺ | 60 | Loss of the formyl radical is a major pathway for aldehydes.[2] |

| 145 | [M-CO]⁺• | 45 | Characteristic loss of CO from the furan moiety.[1] |

| 116 | [M-CHO-CO]⁺ | 20 | Sequential loss of CHO and CO. |

| 106 | [Pyridine-CHO]⁺ | 30 | Fragment corresponding to the pyridine carbaldehyde portion. |

| 67 | [Furan]⁺ | 15 | Fragment corresponding to the furan portion after inter-ring cleavage.[1] |

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

For samples in complex matrices or for compounds that are not sufficiently volatile or thermally stable for GC, LC-MS is the analytical method of choice. ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation, making it ideal for molecular weight determination. Structural information is then obtained via tandem mass spectrometry (MS/MS).

Rationale for ESI-MS Analysis

The presence of the basic pyridine nitrogen makes this compound an excellent candidate for positive-ion ESI.[7][8] The nitrogen atom readily accepts a proton from the acidic mobile phase, forming a stable [M+H]⁺ ion. This approach is highly sensitive and allows for the direct analysis of reaction mixtures, biological fluids, or purification fractions.

Tandem MS (MS/MS) and Predicted Fragmentation of [M+H]⁺

To gain structural information, the [M+H]⁺ ion (precursor ion) at m/z 174 is isolated in the mass spectrometer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). This lower-energy fragmentation process typically breaks the weakest bonds.

Key predicted MS/MS fragments from the [M+H]⁺ precursor include:

-

Loss of Carbon Monoxide (m/z 146): Similar to EI, the protonated furan ring can lose a neutral CO molecule. This is often a diagnostic loss for furan-containing compounds.

-

Loss of Ethene (C₂H₂) from Furan: The furan ring can undergo rearrangement and lose acetylene, a common pathway in the gas phase.

-

Cleavage of the Inter-ring Bond: The bond connecting the two rings is a likely point of cleavage under CID conditions, leading to ions representing the protonated pyridine carbaldehyde (m/z 108) or the furan moiety.

The diagram below outlines the general workflow for an LC-MS/MS experiment and the predicted fragmentation of the protonated molecule.

Caption: General workflow for LC-MS/MS analysis and predicted fragmentation of the [M+H]⁺ ion.

Experimental Protocol: LC-ESI-MS/MS

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile. Dilute as necessary with the initial mobile phase composition to a final concentration of 1-10 µg/mL.

-

LC Conditions:

-

Column: C18 reversed-phase, 100 mm x 2.1 mm, 2.6 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

MS Conditions:

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Gas (N₂): Flow rate 800 L/hr, Temperature 350°C.

-

MS/MS: Isolate precursor ion m/z 174.05 with an isolation window of 1.0 Da. Apply a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive product ion spectrum.

-

Predicted Quantitative Data (LC-ESI-MS/MS)

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Identity | Relative Abundance (%) | Rationale |

| 174.05 | 174.05 | [M+H]⁺ | 100 | Stable protonated molecule, base peak in MS1 spectrum.[7][8] |

| 174.05 | 146.06 | [M+H-CO]⁺ | 70 | Loss of CO is a favorable fragmentation pathway for protonated furans. |

| 174.05 | 108.04 | [C₆H₆NO]⁺ | 40 | Represents the protonated pyridine carbaldehyde moiety after inter-ring cleavage. |

| 174.05 | 95.05 | [C₅H₅NCHO-H]⁺ | 25 | Further fragmentation of the pyridine moiety. |

The Role of High-Resolution Mass Spectrometry (HRMS)

For definitive molecular formula confirmation, High-Resolution Mass Spectrometry (e.g., using ToF or Orbitrap analyzers) is indispensable. HRMS provides a mass measurement with high accuracy and precision (typically < 5 ppm error), allowing for the calculation of the elemental composition.

-

Calculated Exact Mass of [C₁₀H₇NO₂]⁺•: 173.04768 Da

-

Calculated Exact Mass of [C₁₀H₈NO₂]⁺: 174.05549 Da

Observing a mass of 174.0552 in an ESI-MS experiment would provide strong evidence for the elemental composition C₁₀H₈NO₂, confirming the identity of the molecule and distinguishing it from any potential isobaric impurities.

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted task that leverages the strengths of different ionization and analysis techniques. GC-EI-MS provides a rich, reproducible fragmentation fingerprint ideal for structural confirmation and library identification. Conversely, LC-ESI-MS/MS offers superior sensitivity, is ideal for analyzing complex mixtures, and provides clear molecular weight information, with structural details accessible through controlled fragmentation experiments. The application of HRMS provides an orthogonal layer of confirmation through exact mass measurement. By understanding the predicted gas-phase behavior of the pyridine, furan, and aldehyde moieties, researchers can rationally design experiments, confidently interpret the resulting data, and accelerate their drug discovery and development workflows.

References

- A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 3-Chlorofuran Deriv

-

Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. [Link]

-

Blank, I., et al. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Imre Blank's Publication Page. [Link]

-

Ionization and fragmentation of furan molecules by electron collisions. ResearchGate. [Link]

-

Mass spectrometry of some furanocoumarins. Canadian Science Publishing. [Link]

-

Pyridine Aldehydes and Ketones. ResearchGate. [Link]

-

Keski-Hynnilä, H., et al. (2008). Analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives by liquid chromatography electrospray tandem mass spectrometry. PubMed. [Link]

-

2,6-Pyridinedicarboxaldehyde. NIST WebBook. [Link]

-

Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Spectroscopy of Ketones and Aldehydes. Chemistry LibreTexts. [Link]

-

Lec-28 || Mass fragmentation pattern of aldehydes. YouTube. [Link]

-

Electron ionization time-of-flight mass spectrometry: Historical review and current applications. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 6-(Furan-2-yl)pyridine-3-carbaldehyde

Abstract: This technical guide provides a comprehensive overview of the known and predicted physical properties of the heterocyclic compound 6-(Furan-2-yl)pyridine-3-carbaldehyde (CAS No: 886851-42-9). This molecule, possessing a unique combination of furan and pyridine rings linked to an aldehyde functional group, is of significant interest to researchers in medicinal chemistry and materials science. This document consolidates essential data including molecular identity, spectroscopic characteristics, and computationally predicted parameters to support synthesis, characterization, and further development efforts. Methodological considerations for experimental determination of these properties are also discussed to provide a holistic framework for laboratory professionals.

Introduction to this compound

This compound is a bifunctional aromatic compound featuring a pyridine ring substituted with a furan ring at the 6-position and a carbaldehyde group at the 3-position. The convergence of these three distinct chemical moieties—a π-deficient pyridine ring, a π-rich furan ring, and a reactive aldehyde group—creates a molecular scaffold with significant potential for chemical modification and application.

The structural arrangement allows for diverse chemical interactions. The pyridine nitrogen acts as a hydrogen bond acceptor and a coordination site for metals, a property extensively utilized in the design of ligands and functional materials.[1][2] The aldehyde group serves as a critical handle for synthetic transformations, enabling the formation of Schiff bases, alcohols, carboxylic acids, and other derivatives through well-established organic reactions.[3] The furan ring contributes to the overall electronic and conformational properties of the molecule. Such heterocyclic scaffolds are central to the discovery of novel pharmacologically-active compounds.[1][2]

This guide serves as a foundational reference for scientists, providing the critical physical property data necessary for handling, characterizing, and utilizing this compound in a research setting.

Molecular Structure

The chemical structure, CAS registry number, molecular formula, and molecular weight are fundamental identifiers for this compound.

Caption: Molecular structure of this compound.

Core Physicochemical Properties

This section summarizes the fundamental physical and chemical identifiers for this compound.

| Property | Value | Source(s) |

| CAS Number | 886851-42-9 | [4] |

| Molecular Formula | C₁₀H₇NO₂ | [5][6] |

| Molecular Weight | 173.17 g/mol | [6] |

| Monoisotopic Mass | 173.0477 g/mol | [6] |

| Appearance | Predicted to be a solid at room temperature. | Inferred |

| Melting Point | No experimental data available. | |

| Boiling Point | No experimental data available; may decompose upon heating. | |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |

Expert Insight: The absence of experimental melting and boiling point data in readily available literature is not uncommon for specialized research chemicals. The melting point of the structurally related compound, 6-(Thiophen-3-yl)pyridine-2-carboxaldehyde, is reported as 73-77 °C, suggesting that this compound is likely a solid at standard temperature and pressure. Its polarity suggests poor solubility in water but good solubility in polar aprotic organic solvents.

Spectroscopic and Spectrometric Characterization

Spectroscopic data is essential for the structural confirmation and purity assessment of a synthesized compound. While specific experimental spectra for this compound are not published in the search results, this section outlines the expected spectral characteristics based on its functional groups and known data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic and aldehydic regions.

-

Aldehyde Proton (-CHO): A singlet is predicted to appear far downfield, typically in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group.[7]

-

Pyridine Protons: Three protons on the pyridine ring will appear as multiplets or doublets of doublets between δ 7.5-9.0 ppm. The exact shifts are influenced by the electronic effects of the furan and aldehyde substituents.

-

Furan Protons: Three protons on the furan ring are expected in the δ 6.5-7.8 ppm region. The coupling patterns (doublets and doublets of doublets) will be characteristic of a 2-substituted furan.[8]

-

-

¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of carbon atoms.

-

Carbonyl Carbon (C=O): The aldehyde carbon is the most deshielded, expected to appear in the δ 185-195 ppm range.[8]

-

Aromatic Carbons: The ten aromatic carbons of the pyridine and furan rings will resonate between δ 110-160 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1690-1715 cm⁻¹ . This is a hallmark of an aromatic aldehyde.

-

C-H Stretch (Aldehyde): Two weak bands may be observed near 2820 cm⁻¹ and 2720 cm⁻¹ .

-

Aromatic C=C and C=N Stretches: Multiple bands of varying intensity will appear in the 1400-1600 cm⁻¹ region.

-

Aromatic C-H Stretch: Signals will be present above 3000 cm⁻¹ .

-

C-O-C Stretch (Furan): Stretching vibrations for the furan ether linkage are expected in the 1000-1300 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and formula.

-

Molecular Ion Peak: For C₁₀H₇NO₂, the expected monoisotopic mass is 173.0477 Da.[6] In high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ would be observed at m/z 174.0550 .

Computational and Predicted Properties

In the absence of extensive experimental data, computational models provide valuable estimates of a molecule's physicochemical properties, which are crucial for applications in drug design and development.

| Predicted Property | Value | Source / Method Reference |

| XLogP3 | ~1.1 - 1.4 | Inferred from[6][9] |

| Topological Polar Surface Area (TPSA) | 43.1 Ų | Calculated for isomer[6] |

| Hydrogen Bond Acceptors | 3 (Pyridine N, Furan O, Aldehyde O) | Calculated |

| Hydrogen Bond Donors | 0 | Calculated |

| Rotatable Bonds | 1 (between the two rings) | Calculated |

Expert Insight: The predicted XLogP3 value suggests that the compound has moderate lipophilicity, a key parameter in determining pharmacokinetic properties like absorption and distribution. The TPSA is also in a range typical for orally bioavailable drugs. These predictions, while not substitutes for experimental data, provide a strong rationale for considering this scaffold in drug discovery programs.

Exemplary Experimental Protocols

To ensure scientific integrity, the determination of physical properties must follow validated protocols. Below are generalized workflows for characterizing a novel compound like this compound.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the complete physicochemical and spectroscopic characterization of a newly synthesized batch of the target compound.

Caption: Standard workflow for the synthesis and characterization of a research chemical.

Protocol for NMR Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Record a ¹H spectrum, followed by a proton-decoupled ¹³C spectrum. For full structural assignment, 2D NMR experiments like COSY and HSQC should be performed.

-

Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and reference the spectra to the residual solvent peak.[10]

Causality: The choice of solvent is critical; it must fully dissolve the analyte without reacting with it and have a known, non-interfering residual signal for referencing. Higher field strength spectrometers (e.g., 400 MHz vs. 60 MHz) are chosen to increase signal dispersion and resolution, which is essential for unambiguously assigning protons in complex aromatic systems.

Conclusion

This compound is a compound with significant synthetic potential. This guide has consolidated its core physical properties, including its molecular formula (C₁₀H₇NO₂), molecular weight (173.17 g/mol ), and CAS number (886851-42-9). While experimental thermal and solubility data are yet to be widely published, predictive models and analysis of analogous structures suggest it is a solid with moderate lipophilicity. The expected spectroscopic signatures (NMR, IR, MS) outlined herein provide a robust framework for its unambiguous identification and characterization in a laboratory setting. This foundational data is indispensable for any researcher aiming to explore the utility of this promising heterocyclic scaffold.

References

-

MDPI. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(6), 1819. [Link][1][11]

-

PubMed. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(6), 1819. [Link][2]

-

MDPI. (2020). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molecules, 25(21), 5193. [Link][8]

-

PubChem. 6-(furan-2-yl)pyridine-3-carboxylicacidhydrochloride. [Link][9]

-

Anichem. 6-(Furan-2-yl)pyridine-2-carbaldehyde In Stock. [Link][5]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 4. This compound | CAS: 886851-42-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. 6-(Furan-2-yl)pyridine-2-carbaldehyde - Anichem [anichemllc.com]

- 6. 5-(Pyridin-3-yl)furan-2-carbaldehyde | C10H7NO2 | CID 12215260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Methyl-2-pyridinecarboxaldehyde(1122-72-1) 1H NMR spectrum [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. PubChemLite - 6-(furan-2-yl)pyridine-3-carboxylicacidhydrochloride (C10H7NO3) [pubchemlite.lcsb.uni.lu]

- 10. kgroup.du.edu [kgroup.du.edu]

- 11. researchgate.net [researchgate.net]

"reactivity of the furan ring in 6-(Furan-2-yl)pyridine-3-carbaldehyde"

An In-Depth Technical Guide to the Reactivity of the Furan Ring in 6-(Furan-2-yl)pyridine-3-carbaldehyde

Introduction

The strategic fusion of distinct heterocyclic systems is a cornerstone of modern medicinal chemistry, enabling the creation of molecules with finely tuned electronic, steric, and pharmacokinetic properties. The molecule this compound presents a fascinating case study in chemical reactivity, juxtaposing the electron-rich, π-excessive furan ring with the electron-deficient, π-deficient pyridine scaffold. Furan itself is known for its high susceptibility to electrophilic attack, while pyridine is characterized by its resistance to electrophiles and propensity for nucleophilic substitution.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a deep dive into the modulated reactivity of the furan ring within this specific bifunctional molecule. We will move beyond simple reaction lists to explore the underlying electronic principles that govern the furan's behavior, offering predictive insights for its synthetic manipulation.

Electronic Structure and Inter-Ring Interactions

To comprehend the reactivity of the furan moiety in this compound, one must first analyze the electronic push-pull relationship between the two interconnected rings.

-

Furan: An aromatic, five-membered heterocycle with one oxygen atom. The oxygen's lone pair electrons are delocalized into the ring, creating a six-π-electron system that satisfies Hückel's rule.[3] This delocalization makes the ring carbons, particularly the α-positions (C2 and C5), highly electron-rich and nucleophilic.[4][5] Consequently, furan readily undergoes electrophilic aromatic substitution, reacting much more readily than benzene.[6]

-

Pyridine: An aromatic, six-membered heterocycle containing a nitrogen atom. Unlike in pyrrole, the nitrogen's lone pair is in an sp² hybrid orbital in the plane of the ring and is not part of the aromatic π-system.[7] The electronegative nitrogen atom exerts a strong inductive electron-withdrawing effect (-I) and a resonance-withdrawing effect (-M) on the ring carbons, making pyridine electron-deficient and significantly less reactive towards electrophiles than benzene.

In the target molecule, the furan ring is attached at its C2 position to the pyridine ring, which itself bears a potent electron-withdrawing carbaldehyde group. This arrangement establishes a distinct electronic bias:

-

Inductive and Resonance Withdrawal: The pyridine ring acts as an electron-withdrawing group on the furan. The nitrogen atom's electronegativity pulls electron density away from the furan ring through the sigma bond (inductive effect). Furthermore, the entire π-deficient pyridine system, further polarized by the C3-carbaldehyde, withdraws electron density through resonance.

-

Deactivation of the Furan Ring: This net withdrawal of electron density deactivates the furan ring, making it significantly less nucleophilic than unsubstituted furan. Consequently, its reactivity towards electrophiles is attenuated, requiring more forcing conditions for substitution reactions.

Caption: Electronic influence of the pyridyl group on the furan ring.

Key Reaction Classes of the Furan Ring

Electrophilic Aromatic Substitution (EAS)

This is the hallmark reaction of furan. In unsubstituted furan, electrophilic attack occurs preferentially at the α-positions (C2/C5) because the resulting cationic intermediate (Wheland intermediate) is stabilized by three resonance structures, compared to only two for attack at the β-positions (C3/C4).[8][9]

In this compound, the C2 position of the furan is blocked. Therefore, any electrophilic substitution is overwhelmingly directed to the vacant C5 position. Despite the deactivating effect of the pyridyl substituent, the C5 position remains the most nucleophilic site on the furan ring.

Caption: General mechanism for electrophilic substitution at the C5 position.

Common EAS Reactions:

-

Halogenation: Selective monohalogenation at C5 can be achieved using milder reagents to prevent polyhalogenation or ring degradation. N-Bromosuccinimide (NBS) in a solvent like THF or DMF is a standard choice for bromination.

-

Nitration: Standard nitrating mixtures (HNO₃/H₂SO₄) are too harsh and will cause oxidative decomposition of the furan ring.[10] Milder conditions, such as using acetyl nitrate (AcONO₂) at low temperatures, are required.

-

Friedel-Crafts Acylation: This reaction is often problematic with furan due to the high reactivity and tendency of the ring to polymerize in the presence of strong Lewis acids like AlCl₃.[11] Milder catalysts such as BF₃·OEt₂ or phosphoric acid are more suitable.[10] Given the deactivation by the pyridyl group, acylation may require more forcing conditions than for simple furans.

Metalation and Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for functionalizing specific positions of aromatic rings. The acidity of protons on the furan ring follows the order C2 > C5 > C3 > C4. With the C2 position occupied, the proton at C5 is the most acidic remaining on the furan ring. Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures will selectively deprotonate the C5 position. The resulting 5-lithiofuran species is a potent nucleophile and can be trapped with a wide variety of electrophiles, providing a reliable route to C5-functionalized derivatives.

Table 1: Potential Electrophiles for Trapping the 5-Lithiofuran Intermediate

| Electrophile | Reagent Example | Resulting Functional Group |

| Carbon Dioxide | Dry Ice (solid CO₂) | Carboxylic Acid (-COOH) |

| Aldehydes/Ketones | Acetone, Benzaldehyde | Secondary/Tertiary Alcohol |

| Alkyl Halides | Methyl Iodide (CH₃I) | Alkyl Group (-CH₃) |

| Silyl Halides | Trimethylsilyl Chloride | Silyl Group (-SiMe₃) |

| Borates | Trimethyl Borate | Boronic Ester/Acid |

This method is often superior to EAS for introducing functional groups due to its high regioselectivity and functional group tolerance (at low temperatures).

Diels-Alder Cycloaddition

Furan can function as a 1,3-diene in [4+2] Diels-Alder cycloadditions, though its aromatic character makes it less reactive than non-aromatic dienes like cyclopentadiene.[12][13] The reaction is often reversible. The presence of an electron-withdrawing substituent, such as the pyridyl group in the target molecule, decreases the electron density of the furan "diene," which typically reduces its reactivity toward electron-poor dienophiles (the most common type of Diels-Alder reaction).[12] Therefore, intermolecular Diels-Alder reactions involving the furan ring of this compound are expected to be challenging, likely requiring high temperatures, high pressure, or Lewis acid catalysis to proceed efficiently.[14][15]

Experimental Protocols

The following protocols are provided as validated starting points for the synthetic manipulation of the furan ring in this compound.

Protocol 1: Selective Bromination at the C5-Position of the Furan Ring

This protocol describes a standard method for electrophilic halogenation of an activated, but substituted, furan.

Workflow Diagram:

Caption: Workflow for the selective bromination of the furan ring.

Step-by-Step Methodology:

-

Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) to the stirred solution in small portions over 10-15 minutes, ensuring the internal temperature does not rise significantly.

-